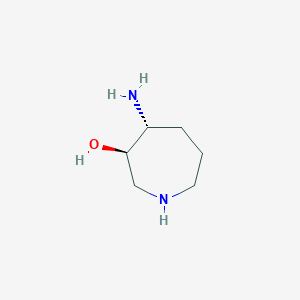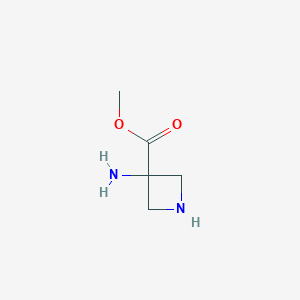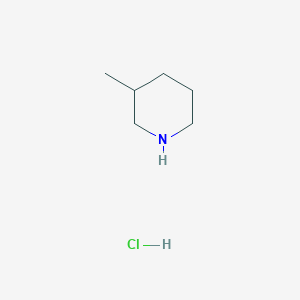
(3R,4R)-4-Aminoazepan-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,4R)-4-Aminoazepan-3-ol is a chiral compound with a seven-membered ring structure containing an amino group and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-Aminoazepan-3-ol typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reduction of a corresponding azepanone derivative using a chiral catalyst. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium on carbon. The reaction is carried out under controlled temperature and pressure to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation processes. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of the compound with high enantiomeric purity.
化学反应分析
Types of Reactions
(3R,4R)-4-Aminoazepan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted azepan derivatives, which can be further utilized in the synthesis of more complex molecules.
科学研究应用
Chemistry
In chemistry, (3R,4R)-4-Aminoazepan-3-ol is used as a building block for the synthesis of complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of chiral catalysts.
Biology
In biological research, this compound is studied for its potential as a scaffold for the development of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a candidate for drug discovery.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated as a precursor for the synthesis of pharmaceutical agents targeting various diseases, including neurological disorders and infections.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer chemistry and materials science.
作用机制
The mechanism of action of (3R,4R)-4-Aminoazepan-3-ol involves its interaction with specific molecular targets in biological systems. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
相似化合物的比较
Similar Compounds
(3R,4R)-4-Hydroxyazepan-3-ol: Similar structure but with a hydroxyl group instead of an amino group.
(3R,4R)-4-Aminohexan-3-ol: Similar structure but with a six-membered ring.
(3R,4R)-4-Aminopentan-3-ol: Similar structure but with a five-membered ring.
Uniqueness
(3R,4R)-4-Aminoazepan-3-ol is unique due to its seven-membered ring structure, which provides distinct steric and electronic properties compared to its six- and five-membered ring analogs. This uniqueness makes it valuable in the design of novel compounds with specific biological activities.
属性
分子式 |
C6H14N2O |
|---|---|
分子量 |
130.19 g/mol |
IUPAC 名称 |
(3R,4R)-4-aminoazepan-3-ol |
InChI |
InChI=1S/C6H14N2O/c7-5-2-1-3-8-4-6(5)9/h5-6,8-9H,1-4,7H2/t5-,6-/m1/s1 |
InChI 键 |
IRWCLYGRXRJJSF-PHDIDXHHSA-N |
手性 SMILES |
C1C[C@H]([C@@H](CNC1)O)N |
规范 SMILES |
C1CC(C(CNC1)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1,6-Dihydropyrrolo[2,3-b]pyrrole-2-carboxylic acid](/img/structure/B11923498.png)








